molecular formula C8H9Cl2N3 B1418820 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 635698-50-9

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No. B1418820
M. Wt: 218.08 g/mol
InChI Key: RBVKAUNFZLPMEO-UHFFFAOYSA-N
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Description

“2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” is a chemical compound with the molecular formula C8H9Cl2N3 . It has an average mass of 218.083 Da and a monoisotopic mass of 217.017349 Da .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” consists of 8 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” include a density of 1.359g/cm3, a boiling point of 372.6°C at 760 mmHg, a flashing point of 179.2°C, and a vapor pressure of 9.49E-06mmHg at 25°C . Its refractive index is 1.566 .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Results/Outcomes : Some derivatives exhibit promising anti-cancer, anti-inflammatory, or anti-infective properties. Quantitative data includes IC50 values, binding affinities, and pharmacokinetic parameters .

    PARP Inhibition

    • Results/Outcomes : Some derivatives show promising PARP inhibition, potentially enhancing the efficacy of cancer treatments .

    Organic Synthesis and Intermediates

    • Results/Outcomes : Successful synthesis of diverse compounds with potential applications in materials science, pharmaceuticals, or agrochemicals .

    Heterocyclic Chemistry

    • Results/Outcomes : Insights into reactivity patterns, stability, and potential applications in materials science or catalysis .

    Biological Activity Screening

    • Results/Outcomes : Identification of derivatives with specific biological activities (e.g., kinase inhibition, anti-inflammatory effects) and potential therapeutic relevance .

    Materials Science and Organic Electronics

    • Results/Outcomes : Enhanced device performance, improved charge transport, and stability .

properties

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKAUNFZLPMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672135
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

CAS RN

635698-50-9
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 3
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 4
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 5
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 6
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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